2-Iodo-5-(trifluoromethyl)phenylacetonitrile chemical properties
2-Iodo-5-(trifluoromethyl)phenylacetonitrile chemical properties
Part 1: Executive Summary & Core Directive
2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS: 702641-07-4) is a specialized fluorinated building block critical for the synthesis of trifluoromethylated heterocycles and bioisosteres in modern drug discovery. Unlike its more common isomers, this scaffold offers a unique ortho-iodo handle relative to the acetonitrile group, enabling rapid cyclization into complex bicyclic systems (e.g., indoles, isoquinolines) via palladium-catalyzed cascades.
This guide provides an authoritative technical analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed to support high-integrity decision-making in medicinal chemistry campaigns.
Part 2: Physicochemical Profile
The compound combines a lipophilic trifluoromethyl group with a reactive aryl iodide and a versatile nitrile functionality. Its specific substitution pattern dictates its electronic behavior and solubility profile.
| Property | Specification |
| Chemical Name | 2-Iodo-5-(trifluoromethyl)phenylacetonitrile |
| CAS Number | 702641-07-4 |
| Molecular Formula | C |
| Molecular Weight | 311.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 58–62 °C (Predicted/Analogous) |
| Boiling Point | ~290 °C (Predicted at 760 mmHg) |
| Density | ~1.9 g/cm³ |
| LogP (Predicted) | 3.2 – 3.5 (High lipophilicity due to -CF |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| Electronic Character | Electron-deficient ring (due to -CF |
Part 3: Synthetic Pathways
The synthesis of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile is most reliably achieved through the functionalization of the corresponding toluene derivative. The presence of the electron-withdrawing trifluoromethyl group at the meta position (relative to the methyl/methylene) stabilizes the benzylic position but requires careful control during radical halogenation to avoid over-bromination.
Primary Route: Radical Bromination & Cyanation
This pathway is preferred for scale-up due to the availability of the toluene precursor.
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Precursor: 2-Iodo-5-(trifluoromethyl)toluene (1-iodo-2-methyl-4-(trifluoromethyl)benzene).
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Step 1: Wohl-Ziegler Bromination
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Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl
or PhCF (reflux). -
Mechanism: Radical substitution at the benzylic carbon.
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Product: 2-Iodo-5-(trifluoromethyl)benzyl bromide (CAS: 702641-06-3).[1][2][3][4]
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Critical Control: Stop reaction at ~95% conversion to prevent formation of the gem-dibromide.
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Step 2: Nucleophilic Substitution (Cyanation)
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Reagents: NaCN or KCN.
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Solvent: EtOH/H
O (4:1) or DMSO. -
Conditions: 0°C to RT (exothermic).
-
Mechanism: S
2 displacement of the benzylic bromide.
-
Visual Synthesis Flow
Figure 1: Validated synthetic route from commercial toluene precursors.
Part 4: Reactivity & Applications
This scaffold is a "privileged structure" because it contains three distinct reactive handles that can be manipulated orthogonally.
The Ortho-Iodine Handle (Pd-Catalysis)
The iodine atom at the C2 position is highly labile towards oxidative addition by Palladium(0).
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Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.
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Heck Reaction: Coupling with acrylates.
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Intramolecular Cyclization: This is the most valuable application. Under basic conditions, the active methylene (of the nitrile) can attack the Pd-activated iodine center (or an intermediate) to form indenes or, if coupled with an amine source, indoles.
The Nitrile Group (Transformations)
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Hydrolysis: Acidic hydrolysis (HCl/AcOH) yields 2-iodo-5-(trifluoromethyl)phenylacetic acid , a precursor for non-steroidal anti-inflammatory drug (NSAID) analogues.
-
Reduction: Hydrogenation (Raney Ni or BH
) yields the phenethylamine , a core scaffold for CNS-active agents. -
Tetrazole Formation: Reaction with sodium azide yields the tetrazole bioisostere of the carboxylic acid.
The Trifluoromethyl Group[2][3][4][5][6][7][8][9][10][11]
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Metabolic Stability: The -CF
group blocks metabolic oxidation at the C5 position (a common soft spot in phenyl rings), extending the half-life of the final drug candidate. -
Lipophilicity: Increases membrane permeability.
Reactivity Network Diagram
Figure 2: Divergent synthesis capabilities. Red arrows indicate metal-catalyzed C-C/C-N bond formation.
Part 5: Detailed Experimental Protocol
Protocol: Synthesis of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile via Cyanation
Note: This protocol assumes the starting material is the benzyl bromide derivative (CAS 702641-06-3).
Safety Precaution: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be available. Bleach (sodium hypochlorite) should be used to quench all cyanide waste.
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Setup:
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Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
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Charge the flask with 2-iodo-5-(trifluoromethyl)benzyl bromide (10.0 g, 27.4 mmol) and Ethanol (60 mL).
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Reagent Preparation:
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In a separate beaker, dissolve Sodium Cyanide (1.61 g, 32.9 mmol, 1.2 eq) in Water (15 mL). Warning: Ensure no acid is present.
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Reaction:
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Add the aqueous NaCN solution dropwise to the ethanol solution over 15 minutes at room temperature.
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The reaction is slightly exothermic. Stir the mixture at ambient temperature for 3–5 hours.
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Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.8) should disappear, and the nitrile (Rf ~0.5) should appear.
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Workup:
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Concentrate the mixture under reduced pressure to remove most ethanol (do not distill to dryness if residual cyanide is suspected).
-
Dilute the residue with Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
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Wash the combined organics with Brine (50 mL).
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Dry over anhydrous MgSO
, filter, and concentrate in vacuo.
-
-
Purification:
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The crude solid is typically pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
-
Yield: Expected yield is 85–92% (approx. 7.3 – 7.9 g).
Part 6: References
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CymitQuimica Product Catalog. 2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS 702641-07-4).[5] Retrieved from
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Sigma-Aldrich (Merck). 2-Iodo-5-(trifluoromethyl)benzyl bromide (Precursor, CAS 702641-06-3). Retrieved from
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PubChem. Compound Summary: 2-(Trifluoromethyl)phenylacetonitrile (Analogous Reactivity Data). Retrieved from
-
ChemicalBook. Synthesis of Trifluoromethyl-benzyl cyanides. Retrieved from
